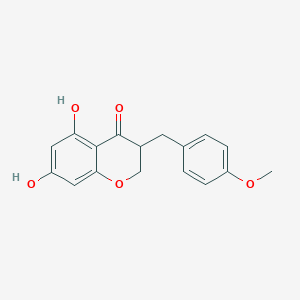
3,9-Dihydroeucomin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dihydroeucomin is a natural homoisoflavonoid compound . It is found in Agave tequilana and has less COX-2 inhibitory activity .
Molecular Structure Analysis
The molecular formula of 3,9-Dihydroeucomin is C17H16O5 . Its IUPAC name is 5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one . The molecular weight is 300.30 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,9-Dihydroeucomin are as follows :Aplicaciones Científicas De Investigación
Immunomodulatory Effects : One study isolated compounds, including (±)-3,9-Dihydroeucomin, from Agave sisalana Perrine ex Engelm and evaluated their immunopharmacological activity. (±)-3,9-Dihydroeucomin showed inhibitory effects on peripheral blood mononuclear cell (PBMC) proliferation and significantly inhibited the production of IL-2 and IFN-γ in activated PBMC (Chen, Kuo, Chen, Kuo, & Lee, 2009).
Synthesis and Chemical Studies : A paper on the synthesis of homoisoflavanones, including (±)-3,9-Dihydroeucomin, provides insights into the chemical properties and synthetic methods for such compounds. This research could be significant for understanding the structural and chemical aspects of 3,9-Dihydroeucomin (Farkas, Gottsegen, Nógrádi, & Strelisky, 1971).
Receptor Interactions : While not directly related to 3,9-Dihydroeucomin, studies on receptor interactions involving similar structures or compounds could be relevant. For example, research on steroid receptor interactions with heat shock protein might offer insights into how compounds like 3,9-Dihydroeucomin interact at the molecular level (Pratt & Toft, 1997).
Molecular Mechanism of Action : Studies on the molecular mechanism of action of vitamin D and its receptor could provide a broader understanding of the context in which compounds like 3,9-Dihydroeucomin operate, particularly regarding their interactions with nuclear receptors (Christakos, Dhawan, Verstuyf, Verlinden, & Carmeliet, 2016).
Cancer Research Applications : Research into the estrogenic properties of similar compounds provides insights that might be applicable to 3,9-Dihydroeucomin, especially in the context of cancer research and treatment (Schneider, Alks, Morreal, Sinha, & Dao, 1976).
Mecanismo De Acción
Target of Action
3,9-Dihydroeucomin, a natural homoisoflavonoid compound, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme involved in inflammation and pain, making it a key target for anti-inflammatory drugs.
Mode of Action
3,9-Dihydroeucomin interacts with COX-2, exhibiting inhibitory activity . By inhibiting COX-2, it reduces the production of prostaglandins, which are chemicals that promote inflammation, pain, and fever.
Biochemical Pathways
The primary biochemical pathway affected by 3,9-Dihydroeucomin is the cyclooxygenase pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, 3,9-Dihydroeucomin reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Result of Action
The primary result of 3,9-Dihydroeucomin’s action is the reduction of inflammation . By inhibiting COX-2 and reducing prostaglandin production, it can alleviate symptoms of inflammation such as pain, redness, and swelling.
Propiedades
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERGURVELWCYAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does the structure of 3,9-Dihydroeucomin compare to other isolated compounds and how does this relate to its biological activity?
A: 3,9-Dihydroeucomin is one of three homoisoflavanones isolated from Eucomis montana, alongside 4'-demethyl-3,9-dihydroeucomin and 4'-demethyl-5-O-methyl-3,9-dihydroeucomin []. While all three exhibited anti-inflammatory and antioxidant activities, 4'-demethyl-3,9-dihydroeucomin displayed the most potent inhibition of chemiluminescence (IC50 of 7 mg/mL) []. This suggests that the presence and position of methoxy groups on the homoisoflavanone skeleton may influence their biological activity. Further structure-activity relationship studies are needed to confirm these observations and explore potential modifications for enhanced potency and selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

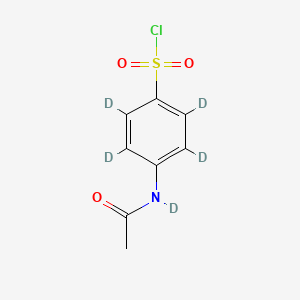

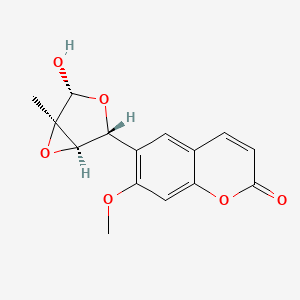
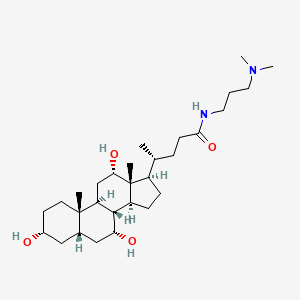

![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)
![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)
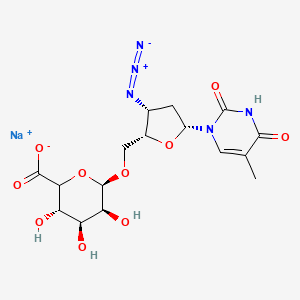
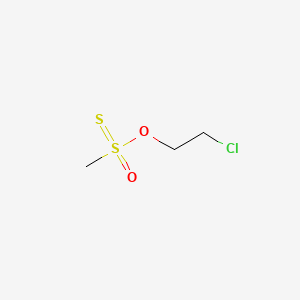
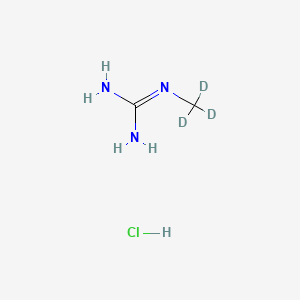
![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)
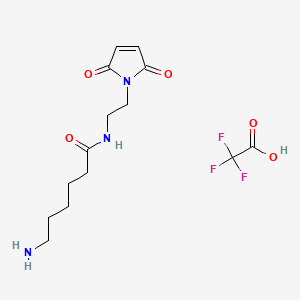

![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)